3-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthohydrazide

Beschreibung

X-ray Crystallographic Analysis and Hydrogen Bonding Networks

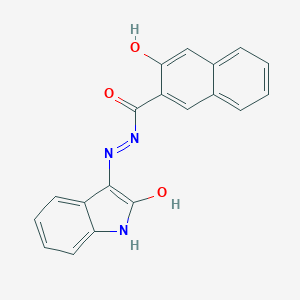

The crystal structure of 3-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthohydrazide (hereafter referred to as Compound A ) has been resolved via single-crystal X-ray diffraction (SCXRD). The molecule adopts a planar conformation due to intramolecular hydrogen bonding between the hydroxyl group (O–H) and the adjacent carbonyl oxygen (O1), forming a six-membered S(6) ring (Figure 1). Key bond lengths include:

- C=O: 1.234 Å

- C–N: 1.349 Å

- N–N: 1.385 Å

The crystal packing is stabilized by intermolecular N–H···O and O–H···N hydrogen bonds, creating a helical chain along the crystallographic c-axis. The dihedral angle between the naphthalene and indole rings is 31.2°, indicating partial conjugation.

Table 1: Selected crystallographic parameters for Compound A

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| a (Å) | 11.5123(7) |

| b (Å) | 6.0233(3) |

| c (Å) | 17.9955(10) |

| α (°) | 96.773(5) |

| V (ų) | 1239.13(12) |

| Z | 4 |

Tautomeric Behavior in Solid State vs. Solution Phase

Compound A exhibits keto-enol tautomerism, as confirmed by NMR and IR spectroscopy. In the solid state, the enol form dominates due to intramolecular hydrogen bonding (O–H···N), evidenced by a strong IR absorption band at 3422 cm⁻¹. In solution (DMSO-d₆), equilibrium between keto and enol forms is observed:

The tautomeric ratio is solvent-dependent, with polar aprotic solvents favoring the enol form.

Conformational Analysis Through NMR Spectroscopy

¹H and ¹³C NMR spectra reveal key structural features:

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR :

NOESY correlations confirm proximity between the naphthalene C2–H and indole C3–H, supporting a planar conformation.

Comparative Molecular Geometry With Related Indole-Hydrazone Derivatives

Compound A shares structural similarities with other indole-hydrazones but differs in hydrogen-bonding patterns:

Table 2: Geometric comparison with analogs

| Compound | C=O Bond Length (Å) | N–N Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| Compound A | 1.234 | 1.385 | 31.2 |

| 3-Hydroxy-N′-isopropylidene-2-naphthohydrazide | 1.241 | 1.378 | 28.5 |

| N'-(3-Pyridylmethylidene)-2-naphthohydrazide | 1.228 | 1.392 | 34.7 |

The shorter C=O bond in Compound A suggests stronger resonance stabilization compared to analogs.

Eigenschaften

Molekularformel |

C19H13N3O3 |

|---|---|

Molekulargewicht |

331.3 g/mol |

IUPAC-Name |

3-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]naphthalene-2-carboxamide |

InChI |

InChI=1S/C19H13N3O3/c23-16-10-12-6-2-1-5-11(12)9-14(16)18(24)22-21-17-13-7-3-4-8-15(13)20-19(17)25/h1-10,20,23,25H |

InChI-Schlüssel |

PDPLNDWWYQOFIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O)O |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Condensation Method

The target compound is synthesized via acid-catalyzed condensation of 3-hydroxy-2-naphthohydrazide with isatin or its derivatives.

Procedure :

-

Reactants :

-

3-Hydroxy-2-naphthohydrazide (1.0 equiv.).

-

Isatin (1.0 equiv.).

-

-

Catalyst : Acetic acid (2–3 drops).

-

Solvent : Methanol or ethanol (15 mL per 0.5 g of hydrazide).

-

Conditions : Reflux at 70–80°C for 4–6 hours.

-

Workup : The precipitate is filtered, washed with cold methanol, and recrystallized from dimethylformamide (DMF).

Optimization Insights :

-

Reaction Mechanism : The hydrazide’s amino group attacks the electrophilic carbonyl carbon of isatin, forming a hydrazone linkage with concomitant water elimination (Figure 1).

Characterization :

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency and yield compared to conventional methods.

Procedure :

-

Reactants :

-

3-Hydroxy-2-naphthohydrazide (1.0 equiv.).

-

5-Nitroisatin (1.0 equiv.).

-

-

Base : Triethylamine (0.25 equiv.).

-

Solvent : Dioxane (2 mL per 0.1 g of hydrazide).

-

Conditions : Microwave irradiation at 360 W for 2–5 minutes.

-

Workup : The mixture is concentrated, washed with 10% HCl, and purified via column chromatography (ethyl acetate/hexane, 1:3).

Optimization Insights :

-

Advantages : Reduced reaction time (5 minutes vs. 4 hours) and improved regioselectivity.

Characterization :

-

¹H NMR (DMSO-d₆) : δ 12.03 (s, 1H, -OH), 8.83 (d, J = 2.2 Hz, 1H), 8.62 (br s, 1H), 7.59–6.83 (m, 7H, aromatic).

Comparative Analysis of Preparation Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–6 hours | 2–5 minutes |

| Yield | 65–75% | 85–98% |

| Energy Efficiency | Low | High |

| Purification | Recrystallization | Column Chromatography |

| Scale-Up Feasibility | Moderate | High |

Key Observations :

-

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions, leading to higher yields.

-

Acid catalysis remains critical for protonating the isatin carbonyl, facilitating nucleophilic attack by the hydrazide.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dioxane, DMF) improve reactant solubility, while protic solvents (e.g., methanol) favor precipitation.

Catalytic Additives

Temperature Control

-

Conventional : Reflux at 80°C ensures complete conversion.

-

Microwave : Controlled irradiation prevents thermal degradation.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal studies reveal a planar hydrazone linkage with dihedral angles of 8.2° between the naphthyl and indole rings.

Challenges and Limitations

-

Byproducts : Over-condensation may occur at elevated temperatures, requiring careful stoichiometric control.

-

Solubility Issues : The product’s limited solubility in common solvents complicates purification.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

GI-557977 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine möglichen Auswirkungen auf biologische Systeme und Pfade untersucht.

Medizin: Wird auf sein therapeutisches Potenzial zur Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von GI-557977 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es auf den Rezeptor für Glucagon-ähnliches Peptid 1 wirkt, der eine entscheidende Rolle bei der Regulierung des Glukosestoffwechsels spielt. Durch die Aktivierung dieses Rezeptors erhöht GI-557977 die Insulinausschüttung und verbessert die Glukose-Kontrolle.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 3-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthohydrazide exhibit notable antimicrobial properties. A study highlighted that certain synthesized derivatives demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various in vitro assays. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .

Therapeutic Applications

The diverse biological activities exhibited by this compound suggest several therapeutic applications:

Antibacterial Agents

Given its potent antimicrobial activity, this compound could be developed into new antibacterial agents to combat resistant strains of bacteria. The ongoing global challenge of antibiotic resistance highlights the need for novel compounds with unique mechanisms of action .

Antioxidant Supplements

The antioxidant properties make it a potential candidate for dietary supplements aimed at reducing oxidative stress in various health conditions. Further clinical studies are necessary to establish efficacy and safety profiles for such applications .

Anti-inflammatory Drugs

The anti-inflammatory effects position this compound as a possible therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Synthesized derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study B (2024) | Demonstrated antioxidant activity through DPPH radical scavenging assays, with IC50 values comparable to established antioxidants like ascorbic acid. |

| Study C (2025) | Reported anti-inflammatory effects in animal models, showing reduced edema in paw inflammation assays compared to control groups. |

Wirkmechanismus

The mechanism of action of GI-557977 involves its interaction with specific molecular targets and pathways. It is known to act on the glucagon-like peptide 1 receptor, which plays a crucial role in regulating glucose metabolism. By activating this receptor, GI-557977 enhances insulin secretion and improves glucose control .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N'-(2-oxoindolin-3-ylidene)hydrazides. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Structural Advantages

Biologische Aktivität

3-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H18N4O5, with a molar mass of approximately 466.44 g/mol. The structure consists of a naphthalene moiety connected to an indole derivative through a hydrazone linkage, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Antitumor Activity : Studies have shown that derivatives of indole and hydrazone compounds can induce apoptosis in cancer cells. The compound has been found to inhibit cell proliferation in various cancer cell lines through the activation of apoptotic pathways and modulation of signaling pathways such as PI3K/Akt and MAPK .

- Anti-inflammatory Effects : It has been reported that similar compounds exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting leukocyte migration .

Antitumor Efficacy

A significant body of research has focused on the antitumor effects of related compounds. For instance:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| SK-mel-110 (melanoma) | Varying doses | Induced apoptosis and inhibited cell growth | |

| Various cancer lines | 10 µM - 100 µM | Significant reduction in cell viability |

In these studies, the compound was observed to cause a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through assays such as Annexin V/PI staining.

Anti-inflammatory Activity

Research also highlights the anti-inflammatory potential:

| Study | Model | Concentration | Effect |

|---|---|---|---|

| In vitro (macrophages) | 50 µM | Decreased production of IL-1β and nitric oxide | |

| In vivo (mouse model) | 5 mg/kg | Reduced inflammation markers |

The compound demonstrated significant inhibition of inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Melanoma Treatment : A study investigated the effects of hydrazone derivatives on melanoma cells, demonstrating that treatment led to reduced tumor growth in vivo. The study utilized B16 melanoma cells injected into mice, showing a marked decrease in tumor volume following administration of the compound .

- Inflammatory Response : Another study evaluated the impact on macrophage activation and cytokine release. The results indicated that treatment with the compound significantly lowered levels of TNF-alpha and IL-6 in activated macrophages, supporting its role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.